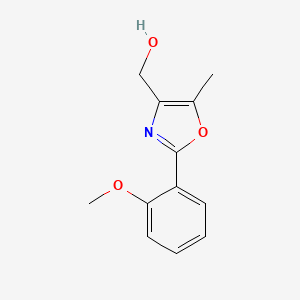
(1-(cyclopropylméthyl)-1H-imidazol-4-yl)méthanamine
Vue d'ensemble
Description
The compound “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine” appears to contain a cyclopropyl group, an imidazole ring, and a methanamine group . Cyclopropyl is a three-membered ring structure derived from cyclopropane . Imidazole is a five-membered ring structure containing two nitrogen atoms, commonly found in biological systems. Methanamine, also known as methylamine, is a simple primary amine.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropyl group, the imidazole ring, and the methanamine group in separate steps, followed by their combination. Cyclopropane derivatives can be synthesized through various methods, including cyclopropanation reactions . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine . The synthesis of methanamine can be achieved through the reaction of methanol with ammonia under heat and pressure .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the connectivity of the cyclopropyl group, the imidazole ring, and the methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the cyclopropyl group, the imidazole ring, and the methanamine group. Each of these groups has distinct reactivity patterns. For example, cyclopropane rings are known to be reactive due to ring strain . Imidazole rings are aromatic and can act as both a base and a nucleophile . Methanamine can act as a base and a nucleophile, and can undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its polarity and influence its solubility in water .Applications De Recherche Scientifique
Recherche antivirale
Dérivés de l'indole : , qui partagent une similarité structurale avec “(1-(cyclopropylméthyl)-1H-imidazol-4-yl)méthanamine”, ont été étudiés pour leurs propriétés antivirales . Ces composés ont montré une activité inhibitrice contre divers virus, notamment la grippe et le virus Coxsackie B4, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux.
Prophylaxie des infections urinaires
Des composés comme la méthanamine, qui présentent des similitudes fonctionnelles avec le composé en question, sont utilisés dans le traitement prophylactique des infections urinaires . La recherche sur des composés similaires pourrait conduire au développement de nouveaux traitements qui préviennent les infections récurrentes.
Génie de l'environnement
Dans le domaine du génie de l'environnement, des composés structurellement liés à “this compound” pourraient être explorés pour leur potentiel dans la méthanotrophie . Les méthanotrophes utilisent le méthane et pourraient être appliqués pour contrôler les émissions de méthane, contribuant ainsi aux efforts d'atténuation du changement climatique.
Science des matériaux
En science des matériaux, les dérivés du composé pourraient être étudiés pour créer des matériaux hybrides inorganiques-organiques aux propriétés spécifiques . Ces matériaux pourraient avoir des applications dans divers secteurs, notamment l'électronique et la fabrication.
Recherche agricole
La recherche en agriculture pourrait bénéficier de l'utilisation potentielle du composé dans la gestion de la santé des sols . Ses dérivés pourraient être étudiés pour leurs effets sur les contaminants du sol et l'accumulation de métaux lourds, qui sont des facteurs essentiels pour la santé et la productivité des cultures.
Pharmacologie
Les applications pharmacologiques du composé pourraient être significatives, en particulier dans le développement d'alternatives non antibiotiques pour le traitement des infections . Avec l'augmentation de la résistance aux antibiotiques, la recherche sur de tels composés pourrait fournir des informations précieuses sur de nouvelles stratégies thérapeutiques.
Mécanisme D'action
Target of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many bioactive compounds with an imidazole ring are involved in a variety of biochemical pathways .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVVGISMMADSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



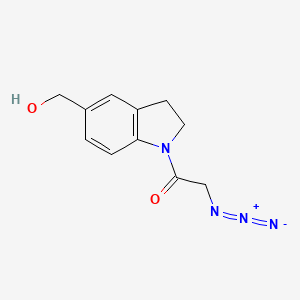
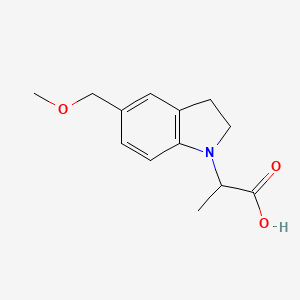
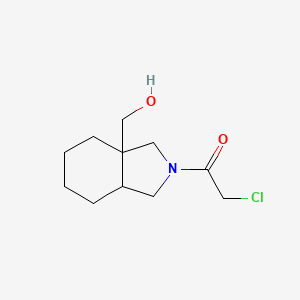

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)
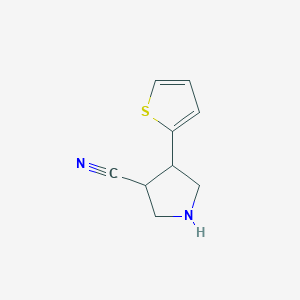
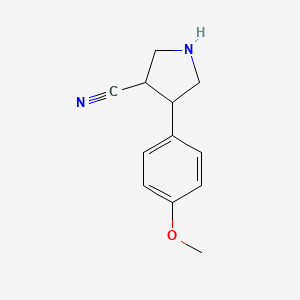
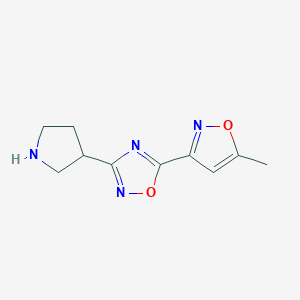
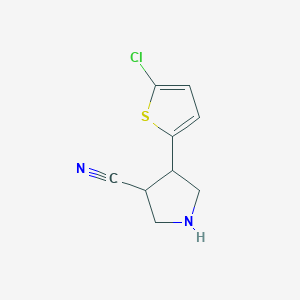
![5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478543.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478545.png)
